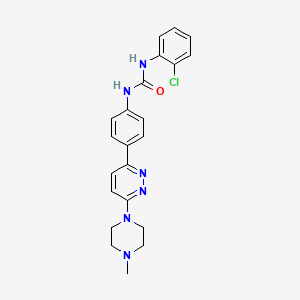

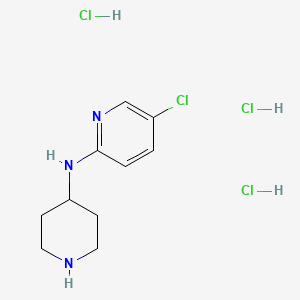

5-Chloro-N-(piperidin-4-yl)pyridin-2-amine trihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

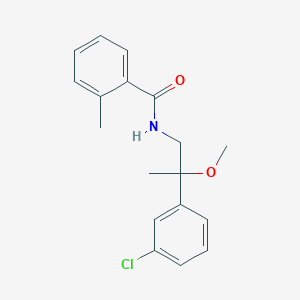

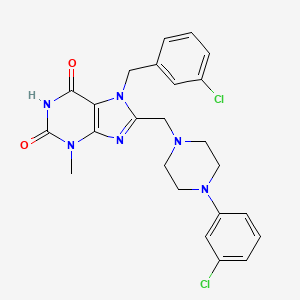

5-Chloro-N-(piperidin-4-yl)pyridin-2-amine trihydrochloride is a chemical compound with the molecular formula C10H15Cl2N3 . It is a powder at room temperature .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H14ClN3.2ClH/c11-8-1-2-10(13-7-8)14-9-3-5-12-6-4-9;;/h1-2,7,9,12H,3-6H2,(H,13,14);2*1H . This indicates that the compound has a pyridine ring and a piperidine ring, with a chlorine atom attached to the pyridine ring .Physical And Chemical Properties Analysis

The molecular weight of 5-Chloro-N-(piperidin-4-yl)pyridin-2-amine trihydrochloride is 248.15 . The compound is a powder at room temperature . Unfortunately, the density, boiling point, melting point, and flash point are not available .Wissenschaftliche Forschungsanwendungen

Chemical Properties and Reactivity

The chemical properties and reactivity of compounds related to 5-Chloro-N-(piperidin-4-yl)pyridin-2-amine trihydrochloride are foundational to understanding their applications in scientific research. The basicity and nucleophilicity of heterocyclic amines, such as piperidine and pyridine, play a crucial role in their reactivity. Piperidine, a cyclic secondary amine, exhibits comparable basicity to strongly basic aliphatic amines. Pyridine, on the other hand, is less basic due to the aromatic sextet of electrons, which also allows for electrophilic and nucleophilic substitutions. These properties make compounds like 5-Chloro-N-(piperidin-4-yl)pyridin-2-amine trihydrochloride valuable in various chemical reactions and synthesis processes (Ginsburg, 1967).

Synthetic Applications

One of the primary scientific research applications of 5-Chloro-N-(piperidin-4-yl)pyridin-2-amine trihydrochloride and its related compounds is in the field of organic synthesis. These compounds can serve as intermediates in the synthesis of various pharmacologically active molecules. For example, they have been used in the synthesis of aza sugars, which are important in the development of glycosidase inhibitors, through double reductive amination of dicarbonyl sugars with primary amines. This method provides a direct route to important compounds like 1-deoxynojirimycin and 1-deoxymannojirimycin (Baxter & Reitz, 1994).

Medicinal Chemistry and Drug Design

Compounds containing the 5-Chloro-N-(piperidin-4-yl)pyridin-2-amine motif are also valuable in medicinal chemistry and drug design. Their structural flexibility and the ability to engage in various non-covalent interactions make them suitable as scaffolds for developing new therapeutic agents. For instance, the synthesis of new s-triazine derivatives incorporating pyrazole/piperidine/aniline moieties and their molecular structure investigations highlight their potential in designing drugs with specific electronic properties and molecular interactions (Shawish et al., 2021).

Photocatalytic Applications

The role of compounds related to 5-Chloro-N-(piperidin-4-yl)pyridin-2-amine trihydrochloride extends to photocatalytic applications as well. The photocatalytic oxidation of organic compounds containing nitrogen atoms, such as amines, has been studied for the degradation of pollutants. This research indicates the potential for using these compounds in environmental remediation through the photocatalytic degradation of organic pollutants to less harmful products (Low, McEvoy, & Matthews, 1991).

Safety And Hazards

Eigenschaften

IUPAC Name |

5-chloro-N-piperidin-4-ylpyridin-2-amine;trihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClN3.3ClH/c11-8-1-2-10(13-7-8)14-9-3-5-12-6-4-9;;;/h1-2,7,9,12H,3-6H2,(H,13,14);3*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RILVSJMXTNCLNC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1NC2=NC=C(C=C2)Cl.Cl.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17Cl4N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-N-(piperidin-4-yl)pyridin-2-amine trihydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[7-[(3,4-Dichlorophenyl)methoxy]-4,8-dimethyl-2-oxochromen-3-yl]acetic acid](/img/structure/B2517668.png)

![(5-Methyl-1,2-oxazol-3-yl)-[3-(oxolan-3-ylmethoxy)azetidin-1-yl]methanone](/img/structure/B2517671.png)

![N-(3-(thiazol-2-yl)benzyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2517672.png)

![4-nitro-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2517673.png)

![3-((1-(3-Methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile](/img/structure/B2517687.png)